molecular formula C16H24N2O4 B1603412 N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine CAS No. 883554-90-3

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine

Cat. No.: B1603412
CAS No.: 883554-90-3
M. Wt: 308.37 g/mol
InChI Key: DPNHHUDUEAJVPX-UHFFFAOYSA-N
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Description

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is a protected derivative of benzene-1,4-diamine, where both amine groups are shielded by tert-butoxycarbonyl (Boc) protecting groups. The Boc group is widely used in organic synthesis due to its stability under basic and nucleophilic conditions and its selective cleavage under acidic conditions (e.g., trifluoroacetic acid). This compound serves as a critical intermediate in peptide synthesis, polymer chemistry, and medicinal chemistry, where temporary amine protection is required to prevent undesired side reactions. The steric bulk of the tert-butyl groups enhances solubility in organic solvents while reducing reactivity, making it ideal for stepwise synthetic protocols.

Properties

IUPAC Name

tert-butyl N-(4-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-11(17)8-10-12/h7-10H,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNHHUDUEAJVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592150
Record name Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-90-3
Record name Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine typically involves the selective di-protection of benzene-1,4-diamine using di-tert-butyl dicarbonate (Boc2O) or related Boc-protecting reagents under controlled conditions. The key challenge is to achieve full di-protection without overreaction or incomplete substitution.

Preparation Methods

Direct Boc-Protection of Benzene-1,4-diamine

  • Reagents and Conditions:

    • Starting material: Benzene-1,4-diamine (para-phenylenediamine)
    • Protecting agent: Di-tert-butyl dicarbonate (Boc2O)
    • Solvent: Commonly dry organic solvents such as dichloromethane (DCM), acetonitrile, or DMF
    • Base: Triethylamine or other organic bases to scavenge the acid generated
    • Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity
    • Reaction time: Several hours to overnight depending on scale and conditions
  • Process:
    The diamine is dissolved in the solvent, and triethylamine is added to maintain basic conditions. Boc2O is added dropwise, and the mixture is stirred under inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC-MS. Heating to moderate temperatures (e.g., 50-60 °C) may be used to accelerate slow reactions, especially with less nucleophilic anilines.

  • Outcome:
    This method yields this compound as a colorless solid with high purity after workup, typically involving aqueous washes and organic solvent extractions.

Two-Step Synthesis via Nitrobenzene Intermediates

  • Step 1: Formation of N-(4-nitrophenyl)benzamide intermediates

    • 4-Nitroanilines react with 4-nitrobenzoyl chlorides to form benzamide intermediates in good yields (65–96%).
  • Step 2: Reduction and Boc-protection

    • The nitro groups are reduced using catalytic hydrogenation (e.g., 5% Pd–C under hydrogen atmosphere) or chemical reduction (e.g., SnCl2/HCl in ethanol at 50 °C).
    • Subsequently, the resulting diamines are reacted with di-tert-butyl dicarbonate in the presence of triethylamine and HgCl2 catalyst in dry DMF to form Boc-protected diamines.
    • Heating to 60 °C is often necessary to complete the reaction efficiently.
  • Advantages:

    • This approach allows for the synthesis of substituted derivatives and better control over purity.
    • The use of HgCl2 as a catalyst enhances the reaction rate and selectivity.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes/Effects
Solvent Dry dichloromethane, acetonitrile, DMF Solubility and reaction rate influence
Base Triethylamine (1-2 equiv) Neutralizes acid byproducts, promotes Boc protection
Temperature 0 °C to 60 °C Lower temp for selectivity; heating accelerates reaction
Reaction Time 2 hours to overnight Longer times for less reactive substrates
Catalyst (if used) HgCl2 (3 equiv) in DMF Enhances reaction rate in some protocols
Workup Aqueous washes, extraction, filtration Removes impurities and unreacted reagents

Purification and Characterization

  • After reaction completion, the mixture is typically quenched with water or dilute acid.
  • Organic layers are separated and washed with brine and aqueous base to remove residual acids and bases.
  • Concentration under reduced pressure followed by recrystallization from solvents such as acetonitrile or toluene yields pure this compound.
  • Purity is confirmed by HPLC, TLC, and NMR spectroscopy, with yields generally ranging from 60% to over 90% depending on method and scale.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Reaction Conditions Yield (%) Notes
Direct Boc-protection Benzene-1,4-diamine Di-tert-butyl dicarbonate, Et3N 0-25 °C, organic solvent, 2-24 h 70-90 Simple, widely used
Two-step via Nitrobenzamide 4-Nitroanilines & 4-nitrobenzoyl chloride Pd-C or SnCl2 reduction, Boc2O, HgCl2 catalyst Reduction at 50 °C, Boc protection at 60 °C 65-96 (intermediates), 60-85 (final) Allows substituted derivatives
Hydrogenation of diimine precursor tert-Butylamine & glyoxal Pt/C catalyst, H2 gas 60-80 °C, 60 bar H2, batch or continuous 85-90 Related diamine synthesis approach

Research Findings and Practical Considerations

  • The Boc protection of benzene-1,4-diamine is slower with less nucleophilic anilines, requiring heating and catalysts like HgCl2 to improve conversion.
  • The choice of solvent and base significantly affects reaction rate and purity; dry aprotic solvents and triethylamine are preferred.
  • Hydrogenation methods for related diamines demonstrate the importance of catalyst selection (Pt, Pd, Ni) and hydrogen pressure for high yield and purity.
  • Purification by repeated concentration and recrystallization in acetonitrile/toluene mixtures effectively removes impurities and residual water, preventing hydrate formation.

Chemical Reactions Analysis

Types of Reactions

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in deprotection reactions where the tert-butoxycarbonyl groups are removed under acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Deprotection: The tert-butoxycarbonyl groups can be removed using acids such as trifluoroacetic acid or hydrochloric acid. .

Major Products Formed

The major products formed from these reactions include the deprotected amine (benzene-1,4-diamine) and the corresponding tert-butyl carbamate derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine has the molecular formula C16H24N2O4C_{16}H_{24}N_{2}O_{4} and a molecular weight of approximately 308.38 g/mol. The compound features two tert-butoxycarbonyl (Boc) protecting groups attached to the amine functionalities of benzene-1,4-diamine. This structure is crucial for its role in synthetic chemistry, allowing for selective protection and deprotection under mild conditions.

Organic Synthesis

This compound is primarily employed as a protecting group in the synthesis of peptides and other complex organic molecules. Its dual Boc protection allows for the simultaneous protection of both amine groups, which is particularly beneficial in multi-step syntheses where selective reactivity is required.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing various drug candidates. Its ability to protect amines while maintaining the integrity of the aromatic system makes it an ideal intermediate for developing pharmaceuticals targeting specific biological pathways.

Industrial Applications

The compound is also utilized in producing various industrial chemicals and materials. Its stability and ease of removal under mild conditions make it suitable for large-scale synthesis processes.

Case Study 1: Synthesis of Peptides

In a study focused on peptide synthesis, this compound was employed to protect amino groups during the coupling reactions. The dual Boc groups allowed for high selectivity and yield in synthesizing complex peptide structures without unwanted side reactions.

Case Study 2: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound can serve as precursors for anticancer agents. By modifying the Boc-protected amines and conducting biological assays, researchers identified compounds with significant inhibitory effects on cancer cell proliferation.

Case Study 3: Agrochemical Applications

The compound has also been explored in developing agrochemicals. Its ability to act as a stable intermediate facilitates the synthesis of biologically active molecules that can enhance crop protection strategies.

Mechanism of Action

The mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine involves the formation of a stable tert-butoxycarbonyl (Boc) protecting group on the amine functionalities. This protects the amine groups from unwanted reactions during synthesis. The Boc group can be removed under mild acidic conditions, regenerating the free amine. The stability of the Boc group towards nucleophiles and bases makes it a versatile protecting group in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,4-diamine derivatives vary significantly in properties based on substituents. Below is a detailed comparison with structurally analogous compounds:

Substituent Effects on Stability and Reactivity

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine Boc (tert-butoxycarbonyl) ~336.4 (calculated) High stability in basic/nucleophilic conditions; cleaved by acids. Peptide synthesis, polymer intermediates. -
N,N′-Bis(benzhydryl)benzene-1,4-diamine Diphenylmethyl 438.5 Enhanced steric hindrance; crystalline structure. Organic-metal hybrid materials .
N,N′-Di-sec-butyl-p-phenylenediamine sec-Butyl 220.35 Moderate steric bulk; antioxidant properties. Lubricant additives, rubber stabilizers .
N,N′-Diacetyl-1,4-phenylenediamine Acetyl 192.22 Reduced steric hindrance; hydrogen-bonding capacity. Dye intermediates, polymer research .
N,N′-Bis(2-hydroxybenzylidene)benzene-1,4-diamine Hydroxybenzylidene (Schiff base) ~344.4 (calculated) Planar structure; SIRT2 enzyme inhibition. Anticancer research .

Solubility and Crystallinity

  • Boc-protected derivative : High solubility in dichloromethane, THF, and DMSO due to lipophilic tert-butyl groups. Crystallinity is moderate, influenced by steric bulk.
  • Schiff base derivatives (e.g., benzylidene) : Lower solubility in polar solvents; form liquid crystalline phases (e.g., N,N′-bis(4-heptyloxybenzylidene) derivatives) .
  • Diphenylmethyl derivatives: Poor solubility in non-aromatic solvents; form well-defined crystals suitable for X-ray analysis .

Research Findings and Trends

  • Synthetic Methods : The Boc derivative is likely synthesized via reaction of benzene-1,4-diamine with Boc anhydride in the presence of a base (e.g., DMAP). Similar protocols are used for acetylated analogs .
  • Biological Activity : Schiff base derivatives (e.g., hydroxybenzylidene) show potent inhibition of SIRT2, a target in neurodegenerative diseases .
  • Material Science : Diphenylmethyl derivatives form stable coordination polymers with transition metals, enabling applications in catalysis and sensing .

Notes

Boc protection is a standard strategy in organic chemistry, but its application in benzene-1,4-diamine derivatives remains underexplored in the literature reviewed.

Substituent bulk inversely correlates with reactivity but enhances thermal and oxidative stability.

Biological Activity

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine (Boc2-1,4-diaminobenzene) is a chemical compound with significant implications in organic synthesis, particularly as a protecting group for amines. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Overview

  • Molecular Formula : C16H24N2O4
  • CAS Number : 883554-90-3
  • Synonyms : N,N-Di-Boc-4-aminoaniline, this compound

This compound is characterized by its dual Boc protection on the 1,4 positions of the benzene ring. This structural feature enhances its stability and selectivity during chemical reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

Target Interactions

This compound interacts with various biological targets through:

  • Enzyme Modulation : Compounds with similar structures have been observed to bind to active sites of enzymes, leading to alterations in their functions.
  • Conformational Changes : The binding may induce conformational changes in proteins, affecting their activity and downstream signaling pathways.

Biochemical Pathways

The compound can influence several biochemical pathways, including those involved in:

  • Cell Proliferation : By modulating enzyme activity related to cell cycle regulation.
  • Apoptosis : Inducing programmed cell death through reactive oxygen species (ROS) generation and subsequent DNA damage .

Biological Applications

This compound serves as a precursor in the synthesis of various biologically active molecules:

  • Pharmaceuticals : It is utilized in developing drug candidates targeting cancer and other diseases.
  • Agrochemicals : The compound is also explored for synthesizing agrochemicals with potential herbicidal or pesticidal properties .

Spectroscopic Studies

Recent studies have employed spectroscopic techniques to analyze the interactions of this compound with biological macromolecules. For instance:

  • Molecular Docking Studies : These studies suggest its potential as a bioactive agent against lung cancer by targeting specific proteins involved in tumor growth .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy in inhibiting cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (μM)Observations
A375 (Melanoma)18.5Induces apoptosis via ROS generation
SK-Hep1 (Liver)15.3Significant growth inhibition observed
Eca109 (Esophageal)20.0Effective against cancer cell proliferation

These findings indicate that this compound has promising anticancer properties.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound's lipophilicity allows for good absorption across biological membranes.
  • Metabolism : It undergoes hydrolysis to release the active amine form under physiological conditions.
  • Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile compared to other similar compounds .

Q & A

Basic: What synthetic strategies are effective for introducing tert-butoxycarbonyl (Boc) protecting groups to benzene-1,4-diamine derivatives?

Methodological Answer:
The Boc protection of aromatic diamines typically involves reacting the amine groups with di-tert-butyl dicarbonate (Boc anhydride) in an inert solvent (e.g., dichloromethane or THF) under basic conditions (e.g., DMAP or triethylamine). For benzene-1,4-diamine derivatives, a stepwise approach is recommended to avoid overprotection:

Dissolve the diamine in anhydrous THF at 0°C.

Add Boc anhydride (1.1 equivalents per amine group) and DMAP (catalytic).

Stir at room temperature for 12–24 hours, monitoring by TLC.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
This method minimizes side reactions, such as incomplete protection or hydrolysis, and achieves yields >70% .

Basic: How can NMR spectroscopy distinguish between mono- and di-Boc-protected intermediates?

Methodological Answer:

¹H NMR :

  • Mono-Boc : A single tert-butyl group signal at δ 1.3–1.5 ppm (9H), with residual aromatic protons split into distinct patterns due to reduced symmetry.
  • Di-Boc : Two equivalent tert-butyl groups (δ 1.3–1.5 ppm, 18H), and symmetrical aromatic protons (e.g., a singlet for para-substitution).

¹³C NMR :

  • Boc carbonyl signals appear at ~155 ppm.
  • Asymmetry in mono-Boc derivatives causes splitting of aromatic carbon signals, whereas di-Boc derivatives show simplified spectra .

Intermediate: What purification techniques resolve challenges in isolating N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine from reaction mixtures?

Methodological Answer:

Liquid-Liquid Extraction : Use a biphasic system (e.g., ethyl acetate/water) to remove polar impurities (e.g., unreacted diamine).

Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (5–20% ethyl acetate). Monitor fractions by TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate).

Recrystallization : Dissolve the crude product in hot hexane, then cool to −20°C to yield crystalline product (purity >95%) .

Advanced: How can SHELX software be applied to determine the crystal structure of Boc-protected benzene-1,4-diamine derivatives?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.

Structure Solution :

  • SHELXT : For phase problem resolution via dual-space algorithms.
  • SHELXL : Refinement with anisotropic displacement parameters and hydrogen atom placement.

Validation : Check for R-factor convergence (<5%), residual electron density (<0.5 eÅ⁻³), and geometric outliers (e.g., bond length deviations <0.02 Å).
Example: A related compound, N,N′-Bis(4-pyridylmethylene)benzene-1,4-diamine, exhibited unit cell parameters a = 11.8285 Å, b = 9.1223 Å, c = 14.7952 Å .

Advanced: What factors influence conformational polymorphism in Schiff base derivatives of benzene-1,4-diamine?

Methodological Answer:
Polymorphism arises from:

Solvent Polarity : Polar solvents (e.g., DMF) favor planar conformations via intramolecular H-bonding, while nonpolar solvents (e.g., toluene) stabilize twisted forms.

Crystallization Rate : Slow cooling promotes thermodynamically stable forms (e.g., monoclinic vs. triclinic).

Steric Effects : Bulky substituents (e.g., nitro groups) induce torsional strain, as seen in N,N′-bis(4-nitrobenzylidene)benzene-1,4-diamine, which exhibits two polymorphs with distinct melting points .

Advanced: How can enzymatic inhibition assays evaluate the bioactivity of Boc-protected diamines?

Methodological Answer:

SIRT2 Inhibition Assay :

  • Incubate the compound (10–100 µM) with recombinant SIRT2, a fluorogenic substrate (e.g., acetylated p53 peptide), and NAD⁺.
  • Measure fluorescence (ex: 355 nm, em: 460 nm) to quantify deacetylation inhibition.
  • Compare IC₅₀ values to reference inhibitors (e.g., sirtinol, IC₅₀ ~50 µM).

Dose-Response Analysis : Fit data to a sigmoidal curve using GraphPad Prism to determine potency .

Intermediate: What thermal analysis methods assess the stability of Boc-protected diamines under varying conditions?

Methodological Answer:

TGA : Heat samples at 10°C/min under N₂. Boc groups typically decompose at 150–200°C, releasing CO₂ and isobutylene.

DSC : Detect endothermic peaks corresponding to melting points (e.g., 139–140°C for related diamines ).

Hydrolytic Stability : Incubate in buffer solutions (pH 1–13) and monitor Boc deprotection by HPLC .

Advanced: Which analytical techniques quantify trace impurities in Boc-protected diamine samples?

Methodological Answer:

GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Detect impurities like residual diamine (m/z 108) or Boc fragments (m/z 57).

HPLC :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA.
  • Retention time: ~8.2 min for di-Boc derivative .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine
Reactant of Route 2
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine

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